(R,R,R)-Triglycidyl Isocyanurate

Overview

Description

“(R,R,R)-Triglycidyl Isocyanurate” is a type of isocyanurate, which is a class of compounds widely used in the production of polyurethanes . Isocyanurates, prepared by cyclic trimerization of isocyanates, are known for their excellent light and weather stability . They are principally used in outdoor applications and high-quality formulations .

Synthesis Analysis

The synthesis of isocyanurates involves the cyclotrimerization of isocyanates . For instance, hexamethylene diisocyanate (HDI)-based polyisocyanates were prepared by cyclotrimerization of HDI monomer using tri-n-butylphosphine (TBP) as a catalyst . The reaction time, temperature, and concentration of TBP affect the molecular weight distribution of the polyisocyanates .Molecular Structure Analysis

The structures of the polyisocyanates were identified and confirmed by the combined analysis of mass spectrometry (MS), Fourier transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) . The products of the reaction include dimer, pentamer, heptamer, and higher-molecular-weight oligomers, beyond the main product of trimer oligomers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isocyanurates are complex and involve multiple steps . The reaction process was investigated using a combination of mass spectrometry (MS) and gel permeation chromatography (GPC) to identify and monitor individual oligomers .Physical And Chemical Properties Analysis

Isocyanurates exhibit excellent thermal and mechanical properties . They have a high thermostable triazinic ring with high nitrogen content, which gives inherently flame retardant properties to rigid polyurethanes . They degrade at approximately 350°C as opposed to 200°C for urethane .Scientific Research Applications

Polyurethane Coating Applications

TGIC is utilized in the synthesis of polyurethane coatings due to its ability to enhance the properties of the coating. A study has shown that hybrid isocyanurate, prepared by solvent-free trimerization of hexamethylene diisocyanate (HDI) and bis(isocyanatomethyl) cyclohexane (ADI), exhibits higher distinctness of image in coatings . This suggests that TGIC can be instrumental in creating high-quality polyurethane coatings with improved visual clarity and aesthetic appeal.

Flame Retardant Applications

TGIC plays a significant role in improving the flame retardancy of rigid polyurethane foams. The incorporation of TGIC into polyurethane formulations can lead to materials that degrade at approximately 350°C , as opposed to 200°C for traditional urethane . This application is crucial for enhancing safety in various industries, including construction and transportation, where flame retardancy is a key concern.

Thermal Insulation

In the context of space exploration, TGIC-based materials have been researched for their thermal insulation properties. Specifically, TGIC isocyanurate regulates the temperature of propellants in the external tank of spacecraft, effectively adhering to its surface and minimizing ice formation . This application is vital for ensuring the structural integrity and performance of spacecraft during missions.

High-Performance Fibers

TGIC is involved in the synthesis of high-performance fibers. These fibers are used in applications that demand high tensile strength and durability, such as in the manufacturing of protective clothing and high-strength ropes. TGIC contributes to the thermal stability and mechanical properties of these fibers.

Each of these applications demonstrates the versatility and importance of TGIC in scientific research and industrial applications. The compound’s ability to improve flame retardancy, thermal insulation, and mechanical properties makes it a valuable component in the development of advanced materials. <|\im_end|> OP: ### 1. Polyurethane Coating Applications TGIC is utilized in the synthesis of polyurethane coatings due to its ability to enhance the properties of the coating. A study has shown that hybrid isocyanurate, prepared by solvent-free trimerization of hexamethylene diisocyanate (HDI) and bis(isocyanatomethyl) cyclohexane (ADI), exhibits higher distinctness of image in coatings . This suggests that TGIC can be instrumental in creating high-quality polyurethane coatings with improved visual clarity and aesthetic appeal.

High-Performance Fibers

Each of these applications demonstrates the versatility and importance of TGIC in scientific research and industrial applications. The compound’s ability to improve flame retardancy, thermal insulation, and mechanical properties makes it a valuable component in the development of advanced materials. OP: ### 1. 应用于聚氨酯涂料 TGIC在聚氨酯涂料的合成中被用来提高涂层的性能。研究表明,通过无溶剂三聚化六亚甲基二异氰酸酯(HDI)和双(异氰酸甲基)环己烷(ADI)制备的混合异氰酸酯,在涂层中展现出更高的图像清晰度 。这表明TGIC在创造高质量、视觉清晰度和美观度提高的聚氨酯涂料中起着关键作用。

阻燃应用

TGIC在提高硬质聚氨酯泡沫的阻燃性方面发挥着重要作用。将TGIC纳入聚氨酯配方中,可以使材料的降解温度从传统的200°C 提高到约350°C 。这一应用对于提高建筑和交通等行业的安全性至关重要,阻燃性是这些行业的关键考虑因素。

热绝缘

在太空探索的背景下,基于TGIC的材料因其热绝缘性能而被研究。具体来说,TGIC异氰酸酯调节航天器外部油箱的推进剂温度,有效地粘附在其表面并最小化冰的形成 。这一应用对于确保航天任务中航天器的结构完整性和性能至关重要。

Mechanism of Action

Target of Action

(R,R,R)-Triglycidyl Isocyanurate, also known as beta-Triglycidyl isocyanurate, is primarily used in the production of polyurethane coatings .

Mode of Action

The compound interacts with its targets (polyols) through a chemical reaction known as cyclotrimerization . This process involves the reaction of the isocyanurate group in the compound with the hydroxyl groups in the polyols, leading to the formation of urethane bonds . This reaction is facilitated by a catalyst, such as tri-n-butylphosphine .

Biochemical Pathways

The cyclotrimerization reaction leads to the formation of polyurethane, a polymer with excellent thermal and mechanical properties . The resulting polyurethane structure can be further modified through reactions with other compounds, leading to a wide range of materials with diverse properties .

Pharmacokinetics

These studies would typically involve non-compartmental analysis (NCA) to determine various pharmacokinetic parameters .

Result of Action

The primary result of the action of (R,R,R)-Triglycidyl Isocyanurate is the formation of polyurethane materials. These materials are widely used in various applications, including coatings, adhesives, fibers, elastomers, foams, and even emerging fields like bionic materials and nanocomposites .

Action Environment

The action of (R,R,R)-Triglycidyl Isocyanurate can be influenced by various environmental factors. For instance, the reaction rate and efficiency of cyclotrimerization can be affected by factors such as reaction time, temperature, and the concentration of the catalyst . Additionally, the stability and efficacy of the resulting polyurethane materials can be influenced by environmental conditions such as temperature, humidity, and exposure to light .

Safety and Hazards

properties

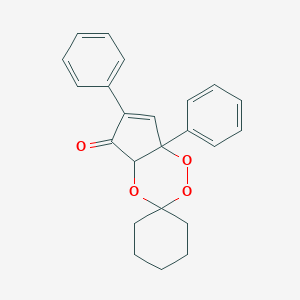

IUPAC Name |

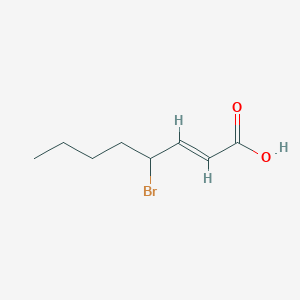

1,3,5-tris[[(2R)-oxiran-2-yl]methyl]-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPZKGBUJRBPGC-IWSPIJDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)CN2C(=O)N(C(=O)N(C2=O)C[C@@H]3CO3)C[C@@H]4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020203 | |

| Record name | beta-Triglycidyl isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,R,R)-Triglycidyl Isocyanurate | |

CAS RN |

59653-74-6, 240408-78-0 | |

| Record name | rel-1,3,5-Tris[(2R)-2-oxiranylmethyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59653-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Triglycidyl isocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycidyl isocyanurate, (R,R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240408780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Triglycidyl isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tris[(2S and 2R)-2,3-epoxypropyl]-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[(2R)-2-oxiranylmethyl]-, rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R,R,R)-Triglycidyl Isocyanurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-TRIGLYCIDYL ISOCYANURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987C8AU5FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-TRIGLYCIDYL ISOCYANURATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BST1K2Z9WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B49299.png)